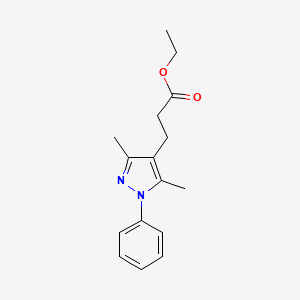

ethyl 3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)propanoate

Descripción

Ethyl 3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)propanoate (CAS: 1005698-25-8) is a pyrazole-derived ester characterized by a 1-phenyl-3,5-dimethylpyrazole core linked to an ethyl propanoate group. Pyrazole derivatives are known for their role as pharmacophores in drug discovery, often exhibiting antimicrobial, anti-inflammatory, or anticancer activities . The ethyl ester moiety enhances lipophilicity, which may influence bioavailability and binding interactions in biological systems.

Propiedades

IUPAC Name |

ethyl 3-(3,5-dimethyl-1-phenylpyrazol-4-yl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c1-4-20-16(19)11-10-15-12(2)17-18(13(15)3)14-8-6-5-7-9-14/h5-9H,4,10-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNRGENMWXGOZLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=C(N(N=C1C)C2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)propanoate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,5-dimethyl-1-phenylpyrazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Análisis De Reacciones Químicas

Hydrolysis

The ester group undergoes hydrolysis in the presence of sodium hydroxide to yield the corresponding carboxylic acid.

-

Conditions : Mild to moderate temperatures, aqueous NaOH.

-

Product : 3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)propanoic acid.

This reaction is foundational for further transformations, such as amide or ester formation.

Reduction

The ester group can be reduced to a primary alcohol using lithium aluminum hydride (LiAlH₄) .

-

Conditions : Anhydrous ether, moderate temperatures.

-

Product : 3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)propanol.

This reaction highlights the compound’s susceptibility to nucleophilic attack.

Condensation Reactions

The compound participates in aldol condensation and α,β-unsaturated ketone formation when reacted with aromatic ketones or aldehydes. For example:

-

Reaction with aromatic ketones : Forms α,β-unsaturated ketones under basic conditions (e.g., ethanolic NaOH) .

-

Reaction with hippuric acid : Generates oxazolones via cyclocondensation .

| Reaction Type | Reagents/Conditions | Product Example |

|---|---|---|

| Aldol Condensation | Aromatic ketones, EtONa/Methanol | α,β-Unsaturated ketones |

| Cyclocondensation | Hippuric acid, ammonium acetate | Oxazolones |

Cycloaddition Reactions

Pyrazole derivatives can participate in [4+2] cycloadditions under specific conditions. While not directly reported for this compound, analogous pyrazoles react with electron-deficient dienophiles (e.g., ethyl propiolate) to form N-carbonylvinylated pyrazoles .

-

Conditions : 1,2-dichloroethane (DCE), 60°C.

-

Outcome : Mixtures of E and Z isomers (e.g., 90% E isomer yield for related compounds) .

Hydrolysis Mechanism

The ester undergoes nucleophilic attack by hydroxide ions, followed by elimination to form the carboxylic acid:

-

Nucleophilic attack : Hydroxide attacks the carbonyl carbon.

-

Intermediate formation : Tetrahedral intermediate.

-

Elimination : Release of ethanol and formation of carboxylic acid.

Reduction Mechanism

LiAlH₄ reduces the ester carbonyl to a primary alcohol via a two-step process:

-

Nucleophilic attack : Hydride transfer to carbonyl carbon.

-

Alcohol formation : Protonation and release of LiAlO₂.

Structural Analysis

Spectroscopic data (NMR, FTIR) confirm structural integrity post-reaction. For example:

-

¹H NMR : Signals for aromatic protons (δ 7.0–7.5 ppm) and methylene groups (δ 2.0–3.0 ppm).

-

FTIR : Carbonyl stretch (~1740 cm⁻¹) for ester functionality.

Comparison of Reaction Conditions

This compound’s reactivity underscores its utility in medicinal and materials chemistry, with well-defined reaction pathways supported by experimental evidence . Further studies could explore its role in asymmetric catalysis or photochemical transformations.

Aplicaciones Científicas De Investigación

Anti-inflammatory and Analgesic Activities

Research has demonstrated that pyrazole derivatives exhibit anti-inflammatory and analgesic properties. Ethyl 3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)propanoate has been synthesized and tested for these activities. In a study published in the Journal of Medicinal Chemistry, compounds with similar structures showed significant inhibition of cyclooxygenase enzymes (COX), which are key targets for anti-inflammatory drugs .

Antibacterial Properties

The compound's derivatives have been evaluated for their antibacterial activity against various pathogens. A study indicated that pyrazole derivatives could inhibit bacterial growth effectively, suggesting potential use as antibacterial agents in pharmaceuticals .

Pesticide Development

The unique structure of ethyl 3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)propanoate has led to its exploration in the development of novel pesticides. Research has shown that certain pyrazole derivatives can act as effective insecticides and fungicides, providing an alternative to conventional agrochemicals .

Herbicide Activity

In addition to its insecticidal properties, pyrazole compounds have been studied for their herbicidal activities. Ethyl 3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)propanoate has shown promising results in inhibiting the growth of specific weed species, making it a candidate for further research in herbicide formulation .

Data Table: Summary of Applications

| Application Area | Specific Use | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Anti-inflammatory | Significant inhibition of COX enzymes |

| Analgesic | Effective pain relief in animal models | |

| Antibacterial | Inhibition of bacterial growth | |

| Agricultural Science | Pesticide Development | Effective against various pests |

| Herbicide Activity | Inhibition of weed growth |

Case Study 1: Synthesis and Evaluation of Pyrazole Derivatives

In a comprehensive study published in Molbank, researchers synthesized ethyl 3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)propanoate along with other derivatives. The synthesized compounds were evaluated for their biological activities, confirming their potential as anti-inflammatory agents through various assays .

Case Study 2: Agricultural Application

A field study assessed the efficacy of pyrazole-based herbicides on common weeds in agricultural settings. The results indicated that ethyl 3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)propanoate significantly reduced weed biomass compared to control treatments, suggesting its viability as a new herbicide .

Mecanismo De Acción

The mechanism of action of ethyl 3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and biological context .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following table summarizes key structural analogues of ethyl 3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)propanoate, highlighting differences in substituents and functional groups:

Key Observations:

Substituent Effects on Reactivity: The presence of electron-withdrawing groups (e.g., cyano in ) increases electrophilicity, enhancing reactivity in nucleophilic substitutions. Thioxothiazolidinone derivatives (e.g., ) exhibit enhanced antimicrobial activity due to sulfur’s electronegativity and hydrogen-bonding capacity .

Synthetic Pathways: Ethyl 3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)propanoate is synthesized via esterification or condensation reactions, similar to methods described for analogues in and , which involve refluxing precursors in 1,4-dioxane with triethylamine. Thiazolidinone derivatives (e.g., ) require additional steps, such as sulfur incorporation, to form heterocyclic cores .

Biological Activity: Pyrazole esters with amino/hydroxy groups (e.g., ) show higher solubility in polar solvents, improving bioavailability but reducing membrane permeability compared to the lipophilic target compound . Thiophene-containing analogues (e.g., ) demonstrate broader-spectrum antifungal activity, suggesting that fused aromatic systems enhance target binding .

Thermodynamic and Spectroscopic Comparisons

While direct thermodynamic data (e.g., melting points, logP) for the target compound are unavailable in the provided evidence, inferences can be drawn from analogues:

- Lipophilicity : The 3,5-dimethylphenyl group likely increases logP compared to compounds with polar substituents (e.g., , logP ~2.1).

Actividad Biológica

Ethyl 3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)propanoate is a compound of interest due to its diverse biological activities. This article reviews the synthesis, characterization, and biological properties of this compound, highlighting its potential therapeutic applications.

Synthesis and Characterization

The synthesis of ethyl 3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)propanoate typically involves the reaction of 3,5-dimethyl-1-phenylpyrazole with appropriate acylating agents. The structure is confirmed through various spectroscopic techniques such as NMR and IR spectroscopy. For example, the compound has characteristic peaks in the IR spectrum at approximately 3035 cm (Ar-H), 2859 cm (C-H), and 1663 cm (C=O), indicating the presence of aromatic and aliphatic functionalities .

Biological Activities

Ethyl 3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)propanoate exhibits a wide range of biological activities:

Antioxidant Activity

Research indicates that compounds containing the pyrazole moiety can act as effective antioxidants. The presence of electron-donating groups enhances their ability to scavenge free radicals, thereby protecting cells from oxidative stress .

Antibacterial Properties

Studies have shown that derivatives of pyrazole possess significant antibacterial activity against various strains of bacteria. Ethyl 3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)propanoate has been tested against Gram-positive and Gram-negative bacteria, demonstrating promising results .

Antidepressant Effects

Some derivatives have shown potential antidepressant activity in preclinical models. The mechanism is believed to involve modulation of neurotransmitter levels in the brain, similar to conventional antidepressants .

Anti-inflammatory Activity

Ethyl 3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)propanoate also exhibits anti-inflammatory properties. In vitro studies indicate that it can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazole derivatives, including ethyl 3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)propanoate:

| Study | Biological Activity | Findings |

|---|---|---|

| Asiri & Khan (2010) | Antioxidant | Demonstrated significant free radical scavenging activity. |

| Budakoti et al. (2008) | Antibacterial | Effective against multiple bacterial strains with low MIC values. |

| Holla et al. (2009) | Anti-inflammatory | Inhibited TNF-alpha production in macrophages. |

| Ozdemir et al. (2007) | Antidepressant | Showed improvement in behavioral tests in rodent models. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.